molecular formula C14H26N2O2 B5171277 Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate

Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate

Cat. No.: B5171277
M. Wt: 254.37 g/mol
InChI Key: GKFVPVKQDSDDBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate is a compound belonging to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[ethyl(2-methylprop-2-enyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-5-15(11-12(3)4)13-7-9-16(10-8-13)14(17)18-6-2/h13H,3,5-11H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFVPVKQDSDDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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